
10-Propadienylacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(1,2-Propadienyl)-9(10H)-acridinone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an acridinone core with a propadienyl group attached at the 10th position, making it an interesting subject for research in organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(1,2-Propadienyl)-9(10H)-acridinone typically involves the reaction of acridinone derivatives with propadienyl intermediates. One common method includes the use of palladium-catalyzed coupling reactions, where the acridinone core is functionalized with a propadienyl group under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods: In an industrial setting, the production of 10-(1,2-Propadienyl)-9(10H)-acridinone may involve large-scale batch reactions using similar catalytic processes. The scalability of the synthesis is achieved by optimizing reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 10-(1,2-Propadienyl)-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation catalysts such as palladium on carbon.
Substitution: The propadienyl group can undergo substitution reactions, where different functional groups replace the existing ones under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of acridinone oxides.
Reduction: Formation of reduced acridinone derivatives.
Substitution: Formation of halogenated acridinone derivatives.
科学的研究の応用
10-(1,2-Propadienyl)-9(10H)-acridinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 10-(1,2-Propadienyl)-9(10H)-acridinone involves its interaction with specific molecular targets. The propadienyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its therapeutic potential.
類似化合物との比較
10-(1,2-Propadienyl)-steroids: Known for their irreversible aromatase inhibition properties.
1,2-Propadienyl sulfides: Undergo various reactions to form different products.
Uniqueness: 10-(1,2-Propadienyl)-9(10H)-acridinone stands out due to its acridinone core, which imparts unique chemical and biological properties
特性
CAS番号 |
80472-41-9 |
|---|---|
分子式 |
C16H11NO |
分子量 |
233.26 g/mol |
InChI |
InChI=1S/C16H11NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h3-11H,1H2 |
InChIキー |
BTYTWZKHFDEYIL-UHFFFAOYSA-N |
正規SMILES |
C=C=CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


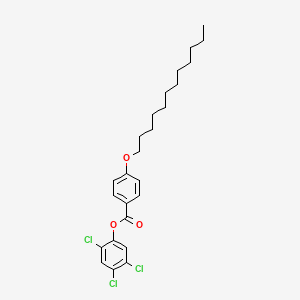
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)
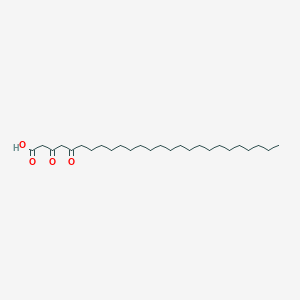
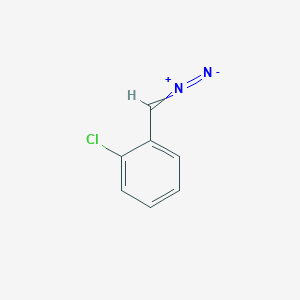
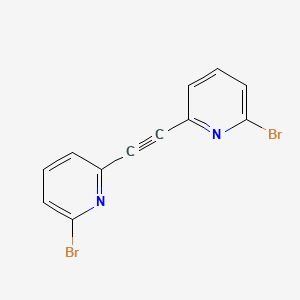
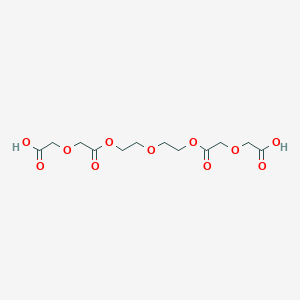
phosphane](/img/structure/B14432490.png)

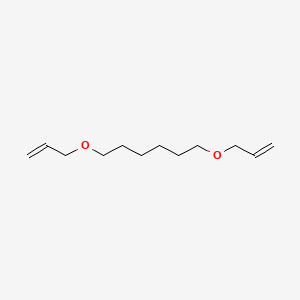
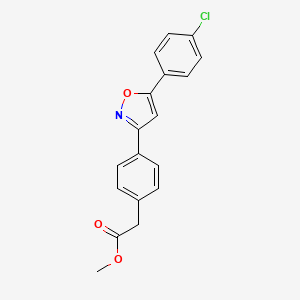
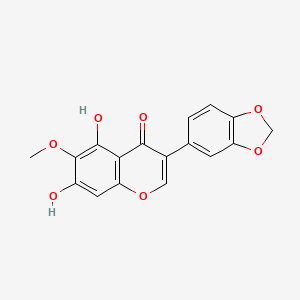
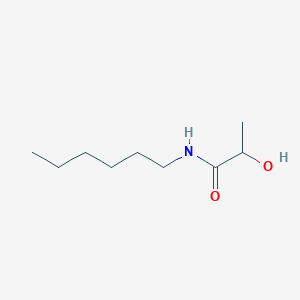

![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
